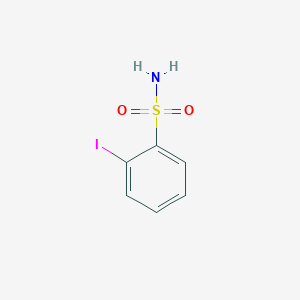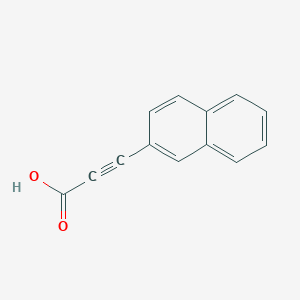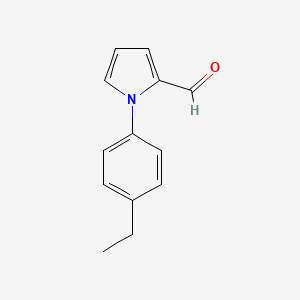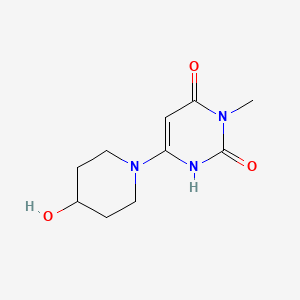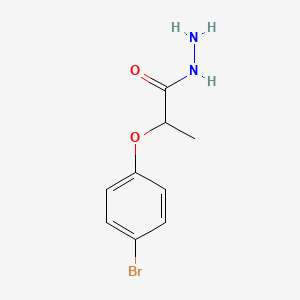
2-(4-Bromophenoxy)propanohydrazide
説明
2-(4-Bromophenoxy)propanohydrazide (2-BP) is a synthetic compound that has been widely studied for its potential applications in scientific research and lab experiments. It is a white crystalline solid with a molecular weight of 303.04 g/mol and a melting point of 130-132°C. 2-BP is a derivative of propanohydrazide and is characterized by its unique bromine-containing aromatic ring structure. This compound has been used in a variety of scientific research applications, such as in the synthesis of drugs and materials, as a reagent for the detection of proteins, and as a catalyst for biochemical reactions. In addition, 2-BP has been shown to have biochemical and physiological effects on cells and organisms, as well as advantages and limitations for lab experiments.
科学的研究の応用
Synthesis of Heterocyclic Compounds
2-(4-Bromophenoxy)propanohydrazide is an important intermediate in the synthesis of various heterocyclic compounds. Its utility in synthesizing azoles, 1,3,4-oxadiazoles, and 2-mercapto-1,3,4-oxadiazoles is highlighted by its ability to form stable crystal structures through intermolecular hydrogen bonds (Akhtar, Rauf, Ebihara, & Hameed, 2009).
Antioxidant and Biofilm Inhibition Activities
Research on benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides, derivatives of this compound, demonstrates significant antioxidant properties. Additionally, these compounds show promising biofilm inhibition activities, particularly against Gram-negative bacterial strains. Their mutagenicity, particularly with chloro group substitution, has also been explored (Sheikh, ZIA-UR-REHMAN, Imran, & Mahmood, 2021).
Antimicrobial Applications
Further derivatization of this compound leads to compounds with significant antibacterial and antifungal activities. For instance, Schiff bases and thiazolidinone derivatives have been synthesized and shown to possess these antimicrobial properties (Fuloria, Fuloria, & Gupta, 2014).
Estrogenic Activity Studies
In the context of environmental health, the estrogenic potencies of compounds like polybrominated diphenyl ethers and hydroxylated PDBEs, which are structurally related to this compound, have been evaluated. These studies are crucial for understanding the environmental impact of such brominated compounds on wildlife and humans (Meerts et al., 2001).
Nonlinear Optical Properties
The synthesis of certain hydrazones from this compound and their nonlinear optical properties have been investigated. These compounds demonstrate potential for optical device applications such as optical limiters and switches (Naseema et al., 2010).
Water Treatment Applications
Investigations into the oxidation of bromophenols, related to this compound, during water treatment processes reveal insights into the formation of brominated byproducts. These studies are critical for ensuring safe and effective watertreatment methods (Jiang et al., 2014).
Anticancer Research
A novel bromophenol derivative, BOS-102, related to this compound, has shown significant anticancer activities in studies on human lung cancer cells. This research provides valuable insights into the potential development of new anticancer drugs (Guo et al., 2018).
Cellular Antioxidant Effects
Bromophenols derived from algae, structurally related to this compound, have demonstrated cellular antioxidant effects. These findings are significant in the context of natural product research and potential therapeutic applications (Olsen et al., 2013).
Mechanisms of Dioxin Formation
Research into the oxidative degradation of bromophenols similar to this compound provides insights into the mechanisms of dioxin formation. Understanding these processes is critical for environmental protection and pollution control (Evans & Dellinger, 2005).
Synthesis and Characterization for Radiolabelling
The synthesis, characterization, and radiolabelling of derivatives of this compound have been explored, providing valuable methods for the development of novel radiolabelled compounds (Abbas, Younas, & Feinendegen, 1991).
作用機序
Target of Action
It is known that the compound is an important intermediate for the synthesis of heterocyclic compounds such as azoles, 2,5-disubstituted-1,3,4-oxadiazoles and 5-substituted 2-mercapto-1,3,4-oxadiazoles . These classes of compounds have various biological activities, suggesting that 2-(4-Bromophenoxy)propanohydrazide may interact with multiple targets.
Mode of Action
It has been used to synthesize a coordination compound with nickel (ii), where it forms a bidentate coordination through the carbonyl oxygen atom and the amine nitrogen . This suggests that the compound may interact with its targets through similar mechanisms, potentially influencing the function of these targets.
Result of Action
Derivatives of hydrazide, which is a functional group in this compound, are known to exhibit antibacterial, antifungal, and antiviral activities . Therefore, it is possible that this compound may have similar effects, depending on its specific targets and mode of action.
特性
IUPAC Name |
2-(4-bromophenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNYQCKNAHEZCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402125 | |
| Record name | 2-(4-bromophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
325778-59-4 | |
| Record name | 2-(4-bromophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of 2-(4-Bromophenoxy)propanohydrazide?
A1: The crystal structure analysis reveals that the bromophenoxy group and the propanohydrazide moiety within the molecule are not coplanar. Instead, they are offset by a dihedral angle of 82.81° []. This information can be valuable for understanding potential interactions with other molecules. Additionally, the crystal structure is stabilized by intermolecular hydrogen bonding between the N-H groups and the oxygen atoms, forming columnar structures along the b-axis []. This type of packing information can be important for understanding the physical properties of the compound.
Q2: What is the primary use of this compound?
A2: The abstract states that this compound is a crucial intermediate in the synthesis of heterocyclic compounds []. Specifically, it is used to create azoles, 2,5-disubstituted-1,3,4-oxadiazoles, and 5-substituted 2-mercapto-1,3,4-oxadiazoles []. These heterocyclic compounds have diverse applications in medicinal and materials chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)
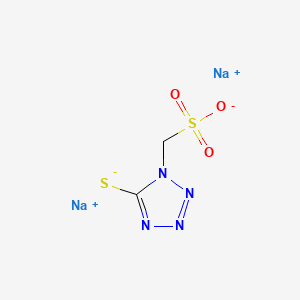
![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)
